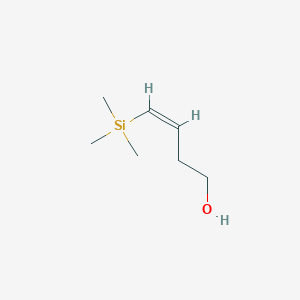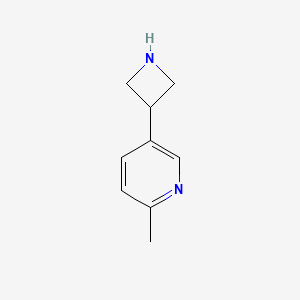
(Z)-4-(Trimethylsilyl)but-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-(Trimethylsilyl)but-3-en-1-ol: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a butenol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydrosilylation Reaction: One common method for preparing (Z)-4-(Trimethylsilyl)but-3-en-1-ol involves the hydrosilylation of 4-penten-1-ol with trimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the trimethylsilyl group to the double bond of the butenol.
Grignard Reaction: Another synthetic route involves the reaction of 4-bromo-1-butene with trimethylsilyl magnesium chloride, followed by hydrolysis to yield this compound. This method requires careful control of reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrosilylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (Z)-4-(Trimethylsilyl)but-3-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with halogenating agents can replace the trimethylsilyl group with halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated derivatives, other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediate: (Z)-4-(Trimethylsilyl)but-3-en-1-ol is used as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through various chemical transformations.
Protecting Group: The trimethylsilyl group serves as a protecting group for alcohols, allowing selective reactions at other functional sites.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a valuable building block in the synthesis of pharmaceutical compounds, potentially leading to new drug candidates.
Bioconjugation: It can be used in bioconjugation techniques to modify biomolecules for research and therapeutic purposes.
Industry:
Materials Science: this compound is employed in the development of advanced materials, including polymers and coatings, due to its ability to impart desirable properties such as hydrophobicity and thermal stability.
Wirkmechanismus
The mechanism of action of (Z)-4-(Trimethylsilyl)but-3-en-1-ol involves its ability to participate in various chemical reactions through the trimethylsilyl group and the butenol moiety. The trimethylsilyl group can stabilize reactive intermediates, facilitating selective transformations. The butenol structure allows for versatile reactivity, enabling the compound to act as a nucleophile, electrophile, or radical precursor in different contexts.
Vergleich Mit ähnlichen Verbindungen
(E)-4-(Trimethylsilyl)but-3-en-1-ol: The (E)-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.
4-(Trimethylsilyl)butan-1-ol: A saturated analog without the double bond, exhibiting different reactivity and properties.
4-(Trimethylsilyl)but-2-en-1-ol: A positional isomer with the double bond located at a different position, leading to distinct chemical behavior.
Uniqueness:
Stereochemistry: The (Z)-isomer exhibits unique stereochemical properties, influencing its reactivity and interactions with other molecules.
Reactivity: The presence of both the trimethylsilyl group and the butenol structure provides a combination of stability and reactivity, making it a valuable compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C7H16OSi |
|---|---|
Molekulargewicht |
144.29 g/mol |
IUPAC-Name |
(Z)-4-trimethylsilylbut-3-en-1-ol |
InChI |
InChI=1S/C7H16OSi/c1-9(2,3)7-5-4-6-8/h5,7-8H,4,6H2,1-3H3/b7-5- |
InChI-Schlüssel |
UNYWZJAUMOWBRU-ALCCZGGFSA-N |
Isomerische SMILES |
C[Si](C)(C)/C=C\CCO |
Kanonische SMILES |
C[Si](C)(C)C=CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxaspiro[4.4]non-6-en-2-one](/img/structure/B11923730.png)
![2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11923734.png)
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B11923749.png)



![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923776.png)




![8-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923803.png)
![4-Methyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11923806.png)
![2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11923814.png)
